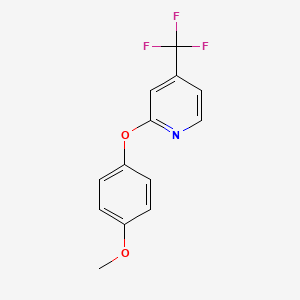

![molecular formula C18H22N2O4S B2489514 N-(4-(二甲基氨基)苯乙基)-2,3-二氢苯并[b][1,4]二噁嗪-6-磺酰胺 CAS No. 953941-23-6](/img/structure/B2489514.png)

N-(4-(二甲基氨基)苯乙基)-2,3-二氢苯并[b][1,4]二噁嗪-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

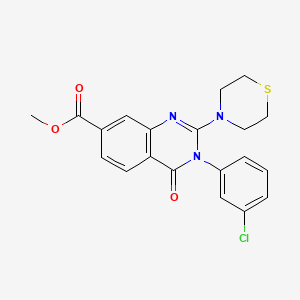

The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and related derivatives typically involves a multi-step process. Initially, 2,3-dihydrobenzo[1,4]dioxine-6-sulfonyl chloride is reacted with various aryl amines to afford the parent N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides. These compounds are then further reacted with benzyl chloride and ethyl iodide to synthesize N-benzyl- and N-ethyl- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides respectively, in the presence of lithium hydride and N,N-dimethylformamide (DMF) (Irshad, 2018).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These techniques confirm the presence of the sulfonamide functional group, the 1,4-benzodioxane ring, and the specific substitutions made during synthesis.

Chemical Reactions and Properties

N-(4-(Dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide derivatives demonstrate moderate to good activity against enzymes like BChE, AChE, and LOX. The presence of the sulfonamide group plays a crucial role in these interactions, as it is a common moiety affecting biological activity across a range of sulfonamide compounds. The chemical reactivity and interactions with biological targets can be further modulated by substituting different groups at the aryl ring or the nitrogen atom of the sulfonamide group.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by the specific substituents on the benzodioxane and sulfonamide groups. These properties are crucial for determining the compound's behavior in biological systems and its suitability for further development as a therapeutic agent.

Chemical Properties Analysis

The chemical properties, including reactivity, acid-base behavior, and the ability to form hydrogen bonds, are determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its ability to engage in hydrogen bonding, which can significantly affect the compound's interactions with biological molecules, including enzymes and receptors.

科学研究应用

生化应用

磺胺衍生物表现出显著的生化活性,包括酶抑制作用。例如,它们被研究用于对碳酸酐酶同工酶等酶的抑制效果,这些酶对于各种生理过程至关重要。研究表明,磺胺衍生物可以选择性地抑制与肿瘤相关的同工酶IX,暗示了在癌症治疗中的潜在应用(Casey et al., 2004)。此外,这些化合物与乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)等酶的相互作用也受到探讨,表明它们在治疗神经退行性疾病中的潜力(Irshad et al., 2019)。

制药研究

在制药研究中,磺胺衍生物被合成并评估其治疗潜力,如抗微生物、抗氧化和抗炎活性。研究表明,这些化合物具有显著的抗微生物和抗氧化性能,使它们成为开发新治疗药物的候选物(Badgujar et al., 2018)。此外,它们在抑制α-葡萄糖苷酶等酶中的作用表明了它们在糖尿病管理中的潜在应用(Abbasi et al., 2019)。

环境应用

磺胺衍生物在环境科学中也备受关注,特别是在持久性污染物的生物降解方面。对磺胺类抗生素的微生物代谢研究揭示了其降解途径,这可以为减缓环境中抗生素耐药性传播的策略提供信息(Ricken et al., 2013)。

分析化学

在分析化学中,磺胺衍生物作为探针或反应物,用于开发各种生物和化学物质的检测方法。例如,它们的荧光特性可以用于生化分析中的敏感检测技术(Jun et al., 1971)。

作用机制

Target of Action

For instance, some dimethylamino-containing compounds have been found to inhibit dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism .

Mode of Action

For example, the dimethylamino group can form hydrogen bonds with its target, leading to changes in the target’s function .

Biochemical Pathways

If the compound acts as a dpp-4 inhibitor, it could affect the incretin pathway, which is involved in glucose metabolism .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body .

Result of Action

If the compound acts as a dpp-4 inhibitor, it could lead to increased levels of incretins, hormones that stimulate insulin secretion, thereby lowering blood glucose levels .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-20(2)15-5-3-14(4-6-15)9-10-19-25(21,22)16-7-8-17-18(13-16)24-12-11-23-17/h3-8,13,19H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSMYCTXSXWIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2489437.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2489448.png)

![3-Ethyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2489449.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2489451.png)

![3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea](/img/structure/B2489452.png)